Product packaging for 1-(2-Bromoethoxy)-2-ethoxybenzene(Cat. No.:CAS No. 3259-03-8)

1-(2-Bromoethoxy)-2-ethoxybenzene

Cat. No.: B018691
CAS No.: 3259-03-8
M. Wt: 245.11 g/mol
InChI Key: IOYHGBZPUZBUTJ-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-ethoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO2 B018691 1-(2-Bromoethoxy)-2-ethoxybenzene CAS No. 3259-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYHGBZPUZBUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186283
Record name 1-(2-Bromoethoxy)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3259-03-8
Record name 1-(2-Bromoethoxy)-2-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3259-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethoxy)-2-ethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003259038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Bromoethoxy)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-BROMOETHOXY)-2-ETHOXYBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMJ3274102
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Analytical Chemistry and Characterization Methodologies

Physical Properties

This compound typically appears as a white to off-white solid or powder. tcichemicals.comtcichemicals.com Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C10H13BrO2
Molecular Weight 245.11 g/mol
Melting Point 41-45 °C
Boiling Point 286.9 °C at 760 mmHg
Density 1.334 g/cm³
Flash Point 119.2 °C
Physical Form Solid

(Data sourced from multiple references including klivon.comnih.govalfachemch.comtcichemicals.comchemicalbook.com)

Chemical Properties

The chemical behavior of 1-(2-Bromoethoxy)-2-ethoxybenzene is dictated by its functional groups. The bromoethoxy group is a key feature, with the bromine atom serving as a good leaving group in nucleophilic substitution reactions. This reactivity is fundamental to its application in synthesizing larger molecules. The ether linkages are generally stable. It is soluble in solvents like chloroform (B151607) and methanol. chemicalbook.com

Synthesis and Manufacturing

Laboratory-Scale Synthesis

On a laboratory scale, the synthesis is typically achieved by reacting 2-ethoxyphenol with 1,2-dibromoethane in the presence of a base. ontosight.ai Another described method involves catechol as a starting material, which first reacts with ethyl sulfate (B86663) to produce a crude form of pyrocatechol (B87986) monoethyl ether. google.com This is then purified and reacted with 1,2-dibromoethane. google.com

Industrial-Scale Manufacturing

For industrial production, a method has been developed that starts with catechol and uses an acid-alkali back extraction to purify the intermediate, o-ethoxyphenol. google.com This is followed by a reaction with 1,2-dibromoethane to yield the crude product, which is then purified by recrystallization from ethanol. google.com This process is noted to be more suitable for industrial production, achieving a purity of over 98% and a total yield of over 70%. google.com

Theoretical and Computational Studies

Conformational Analysis and Molecular Modeling

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For 1-(2-Bromoethoxy)-2-ethoxybenzene, conformational analysis would focus on the rotational freedom around several key single bonds: the two ether linkages (C-O-C) and the C-C bond of the bromoethoxy group.

Molecular modeling techniques, such as molecular mechanics and molecular dynamics, could be employed to predict the most stable conformers of this compound. These methods calculate the potential energy of the molecule as a function of its geometry, identifying low-energy structures. The flexibility of the ethoxy and bromoethoxy side chains allows for a variety of spatial arrangements. The orientation of these chains relative to the benzene (B151609) ring and to each other will be governed by a balance of steric hindrance and intramolecular interactions, such as dipole-dipole forces.

While specific molecular modeling studies on this compound are not prevalent in the literature, research on analogous structures provides valuable insights. For instance, studies on trans-2-bromo-alkoxycyclohexanes have shown that the size of the alkoxy group plays a determining role in the conformational preferences. nih.gov In that study, ethoxy and isopropoxy groups favored a diequatorial conformation, while smaller (methoxy) and bulkier (tert-butoxy) groups led to a higher prevalence of the diaxial conformer. nih.gov This suggests that for this compound, the interplay between the ethoxy and bromoethoxy groups will significantly influence the preferred orientation of these substituents on the benzene ring, aiming to minimize steric clash.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and properties of a molecule. scielo.brnih.gov These methods can be used to calculate a variety of molecular properties for this compound, providing a more detailed picture than molecular mechanics.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: To find the most stable conformation with high accuracy.

Calculate the distribution of electron density: To identify electron-rich and electron-poor regions of the molecule, which is key to understanding its reactivity.

Determine orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in chemical reactions.

Simulate spectroscopic properties: Properties such as NMR chemical shifts and vibrational frequencies can be calculated to aid in the experimental characterization of the molecule. klivon.com

While specific quantum chemical studies on this compound are not widely published, the methodology is well-established. For example, computational studies on halobenzenes have utilized various levels of theory (HF, B3LYP, MP2, and CCSD) to determine their geometric and energetic features. nih.gov Similar approaches could be applied to this compound to elucidate its electronic characteristics.

Below is a table of computed properties for this compound available from public databases. nih.gov

PropertyValue
Molecular Weight245.11 g/mol
XLogP32.8
Monoisotopic Mass244.00989 Da
Polar Surface Area18.5 Ų
Rotatable Bond Count5

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Chemical Reactivity

The reactivity of the benzene ring in this compound is influenced by the two ether substituents. The ethoxy and bromoethoxy groups are both ortho-, para-directing activators in electrophilic aromatic substitution reactions due to the lone pairs of electrons on the oxygen atoms, which can be donated to the aromatic ring through resonance. However, the presence of the electron-withdrawing bromine atom in the bromoethoxy group will likely modulate the activating effect.

The primary site of reactivity for many reactions involving this compound is the alkyl halide portion. The bromine atom is a good leaving group, making the carbon atom to which it is attached susceptible to nucleophilic attack. This allows this compound to serve as an alkylating agent in the synthesis of more complex molecules. scielo.br

Predictive Modeling for Biological Interactions

While there are no specific studies on the biological activity of this compound, it is identified as an impurity of Tamsulosin, a medication used to treat benign prostatic hyperplasia. klivon.com This association suggests that the structural motifs within this compound could potentially interact with biological targets.

Predictive modeling, often employing molecular docking and quantitative structure-activity relationship (QSAR) models, is a powerful tool for assessing potential biological interactions. nih.govnih.gov In a hypothetical scenario, molecular docking could be used to simulate the binding of this compound to the same receptor as Tamsulosin to investigate any potential affinity. QSAR models, which correlate structural features with biological activity, could be developed for a series of related compounds to predict the potential activity of this compound. However, without experimental data, any such modeling would be purely speculative.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.netresearchgate.net For this compound, computational methods could be applied to study various potential reactions.

A key reaction of this compound is likely nucleophilic substitution at the carbon bearing the bromine atom. Computational studies could model the reaction pathway of, for example, an SN2 reaction with a nucleophile. This would involve:

Mapping the potential energy surface of the reaction.

Locating the transition state structure.

Calculating the activation energy barrier.

These calculations would provide a detailed, step-by-step understanding of how the reaction proceeds and how the structure of the reactants influences the reaction rate. While specific computational studies on the reaction mechanisms of this compound are not available, the principles and methods are widely applied in organic chemistry to understand reaction pathways. chemrxiv.org

Future Research Directions

Development of Novel Green Synthetic Routes

The traditional synthesis of 1-(2-Bromoethoxy)-2-ethoxybenzene involves the Williamson ether synthesis, reacting 2-ethoxyphenol (B1204887) with 1,2-dibromoethane (B42909) using a base. ontosight.airsc.org While effective, this method can be improved by adopting greener and more efficient synthetic strategies. Future research should prioritize the development of environmentally benign and economically viable synthetic pathways.

Key areas for investigation include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. orgchemres.orgorganic-chemistry.orgtsijournals.comscispace.com The application of microwave-assisted heating to the Williamson ether synthesis of this compound could offer a more energy-efficient and rapid production method. orgchemres.orgresearchgate.net

Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTCs) like polyethylene (B3416737) glycols (PEG400) can facilitate reactions between reactants in different phases (e.g., solid-liquid), often eliminating the need for hazardous organic solvents. tandfonline.comresearchgate.net Research into solvent-free PTC-mediated synthesis of this compound could significantly enhance the environmental profile of its production. tandfonline.com

Catalytic Etherification: Exploring novel catalytic systems for the etherification of phenols represents a promising research frontier. google.commagtech.com.cnfrontiersin.orgrsc.org Developing heterogeneous catalysts could simplify product purification and catalyst recycling, contributing to a more sustainable industrial process. magtech.com.cn

Synthesis MethodPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiency. orgchemres.orgorganic-chemistry.orgtsijournals.com
Phase-Transfer CatalysisSolvent-free conditions, simplified workup, use of benign catalysts. tandfonline.comresearchgate.net
Catalytic EtherificationCatalyst recyclability, continuous flow potential, improved atom economy. google.commagtech.com.cn

Investigation of Untapped Chemical Transformations

The chemical reactivity of this compound is primarily centered around the bromoethoxy moiety, which readily undergoes nucleophilic substitution. google.com However, a deeper exploration of its chemical potential is warranted.

Future research should focus on:

Exploring Diverse Nucleophilic Substitutions: Beyond the established reaction with amines to form compounds like Tamsulosin, the reactivity of the bromoethyl group with a wider range of nucleophiles (e.g., thiols, azides, carbanions) should be systematically investigated. This could lead to a diverse library of novel compounds with unique properties.

Reactions of the Aromatic Ring: The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group. orgosolver.comnumberanalytics.comlibretexts.orgrutgers.edu Research into reactions such as nitration, halogenation, and Friedel-Crafts acylation could yield a variety of substituted derivatives. The directing effects of the existing substituents would guide the position of new functional groups, offering pathways to complex molecular architectures.

Exploration of Broader Biomedical Applications

The established role of this compound as a key building block for Tamsulosin, a widely used treatment for benign prostatic hyperplasia (BPH), underscores its biomedical significance. drugs.comdrugbank.comnih.govyoutube.comsinglecare.com This connection to a clinically successful drug provides a strong rationale for exploring a wider range of therapeutic applications.

Future biomedical research could pursue:

Development of Tamsulosin Analogues: By modifying the structure of this compound before its incorporation into the final drug molecule, novel analogues of Tamsulosin could be synthesized. These new compounds could be screened for improved efficacy, selectivity for alpha-1A and alpha-1D adrenergic receptor subtypes, or a more favorable side-effect profile. drugbank.comnih.gov

Novel Alpha-1 Adrenergic Receptor Antagonists: The ethoxyphenoxy group is a crucial pharmacophore for the activity of Tamsulosin. Using this compound as a scaffold, a diverse range of new molecules targeting alpha-1 adrenergic receptors could be designed and synthesized.

Repurposing for Other Indications: Recent studies have suggested that alpha-1 adrenergic receptor antagonists may have potential in preventing hyperinflammation associated with severe respiratory infections. arxiv.org This opens up an exciting new avenue for research, exploring whether derivatives of this compound could be developed as therapeutics for inflammatory conditions.

Advanced Analytical Techniques for Trace Analysis

Given its role as a reactive intermediate in pharmaceutical manufacturing, the detection and quantification of trace amounts of this compound are critical for ensuring the purity and safety of the final drug product. klivon.comepa.gov As a reactive alkylating agent, it can be classified as a potential genotoxic impurity (PGI). nih.govrroij.com

Future analytical research should concentrate on:

Highly Sensitive Detection Methods: The development of robust and highly sensitive analytical methods for the trace analysis of this compound in active pharmaceutical ingredients (APIs) and drug products is essential. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are well-suited for this purpose. chromatographyonline.comresearchgate.netchromatographyonline.com

Genotoxic Impurity Profiling: Establishing comprehensive analytical strategies for the identification and control of this compound as a PGI is crucial. nih.govrroij.com This includes method validation according to regulatory guidelines to ensure accuracy and reliability. rroij.com

Analytical TechniqueApplication in Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification of volatile and semi-volatile impurities. chromatographyonline.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)Analysis of non-volatile and thermally labile impurities. chromatographyonline.comresearchgate.net

Computational Design of Novel Derivatives

Computational chemistry and molecular modeling offer powerful tools for accelerating the discovery and development of new molecules with desired properties. nih.gov In the context of this compound, computational approaches can guide the synthesis of novel derivatives with enhanced biomedical potential.

Future computational research should involve:

In Silico Screening: Virtual libraries of novel derivatives based on the this compound scaffold can be generated and screened in silico for their potential to bind to specific biological targets, such as the alpha-1 adrenergic receptor.

Homology Modeling and Docking Studies: In the absence of a crystal structure for the target receptor, homology modeling can be used to generate a 3D model. nih.gov Subsequent docking studies can then predict the binding affinity and mode of interaction of novel derivatives, helping to prioritize compounds for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of derivatives of this compound with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, further streamlining the drug discovery process.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromoethoxy)-2-ethoxybenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 1,2-dihydroxybenzene derivatives with 1,2-dibromoethane or bromoethyl ethers under alkaline conditions (e.g., K₂CO₃ as a promoter). For example:
  • Step 1 : Dissolve 1,2-ethoxybenzene in a polar aprotic solvent (e.g., DMF or THF).
  • Step 2 : Add 1,2-dibromoethane dropwise with K₂CO₃ to deprotonate the hydroxyl group and facilitate substitution.
  • Step 3 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate).
    Yield optimization requires controlled temperature (60–80°C) and stoichiometric excess of the bromoethylating agent. Evidence from similar compounds (e.g., 1-(2-Bromoethoxy)-4-bromobenzene) shows yields >70% under these conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals at δ ~4.3 ppm (triplet, –OCH₂CH₂Br), δ ~3.6 ppm (triplet, –OCH₂CH₃), and aromatic protons (δ ~6.7–7.4 ppm, split due to substitution pattern). Compare with published data for analogous bromoethoxy compounds .
  • ¹³C NMR : Peaks at ~68–70 ppm (–OCH₂CH₂Br), ~63 ppm (–OCH₂CH₃), and aromatic carbons (~110–160 ppm).
  • IR : Stretching vibrations for C–Br (~550–650 cm⁻¹) and ether C–O (~1100–1250 cm⁻¹).

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : this compound serves as a versatile intermediate:
  • Pharmaceuticals : Used in synthesizing impurities like Tamsulosin EP Impurity I .
  • Polymer Chemistry : As a monomer for designing ether-linked polymers.
  • Cross-Coupling Reactions : The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl functionalization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromoethoxy group in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The ethoxy group at the ortho position creates steric hindrance, slowing down nucleophilic substitution but favoring oxidative addition in palladium-catalyzed couplings.
  • Electronic Effects : Electron-donating ethoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the bromine toward SN2 reactions. Computational studies (DFT) can model charge distribution to predict reactivity .
  • Experimental Validation : Compare reaction rates with meta- or para-substituted analogs (e.g., 1-(2-Bromoethoxy)-4-nitrobenzene) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported reaction outcomes for bromoethoxybenzene derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states in SN2 reactions, while nonpolar solvents favor elimination.
  • Catalyst Selection : Pd(PPh₃)₄ vs. Pd₂(dba)₃ may alter yields in cross-coupling reactions.
  • Contradictory Case Study : In the synthesis of 1-(2-Bromoethoxy)-4-phenylbenzene, conflicting yields (60% vs. 85%) were traced to residual moisture affecting base efficiency. Dry solvents and inert atmospheres are critical .

Q. How can computational chemistry predict the stability and degradation pathways of this compound?

  • Methodological Answer :
  • DFT Calculations : Model bond dissociation energies (BDEs) to identify weak points (e.g., C–Br bond cleavage).
  • Degradation Pathways : Simulate hydrolysis under acidic/basic conditions. For example, the bromoethoxy group may hydrolyze to a diol, confirmed by LC-MS .
  • Thermal Stability : Molecular dynamics (MD) simulations predict decomposition temperatures, validated via TGA-DSC.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.